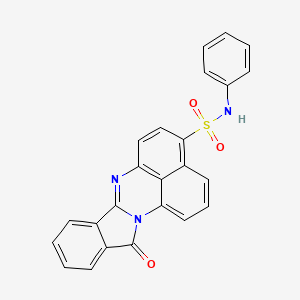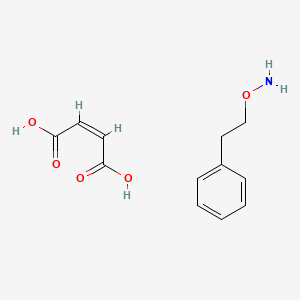
O-Phenethylhydroxylamine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Phenethylhydroxylamine maleate is a chemical compound with the molecular formula C8H11NO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a phenethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-Phenethylhydroxylamine maleate can be synthesized through several methods. One common method involves the reaction of phenethylamine with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
O-Phenethylhydroxylamine maleate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted derivatives. These products have significant applications in organic synthesis and pharmaceutical development .
Wissenschaftliche Forschungsanwendungen
O-Phenethylhydroxylamine maleate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of O-Phenethylhydroxylamine maleate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions or other biomolecules. These interactions can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Phenylhydroxylamine: Similar in structure but lacks the phenethyl group.
N-Phenethylhydroxylamine: Similar but with a different substitution pattern on the hydroxylamine group.
Hydroxylamine-O-sulfonic acid: A related compound with a sulfonic acid group instead of a phenethyl group
Uniqueness
O-Phenethylhydroxylamine maleate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
96651-33-1 |
|---|---|
Molekularformel |
C12H15NO5 |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;O-(2-phenylethyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO.C4H4O4/c9-10-7-6-8-4-2-1-3-5-8;5-3(6)1-2-4(7)8/h1-5H,6-7,9H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
WFLUIYGESVJTQX-BTJKTKAUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCON.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCON.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
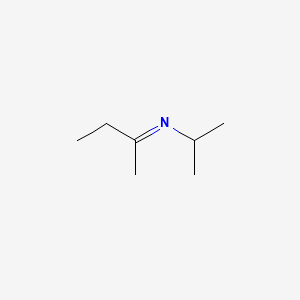


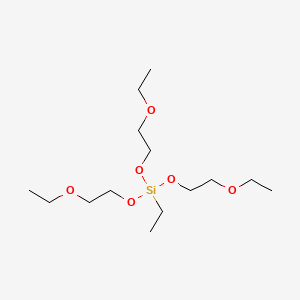
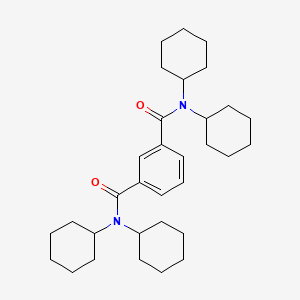
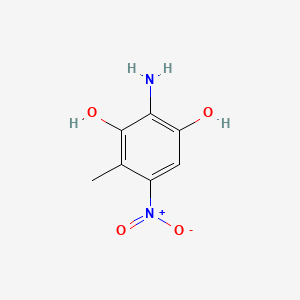
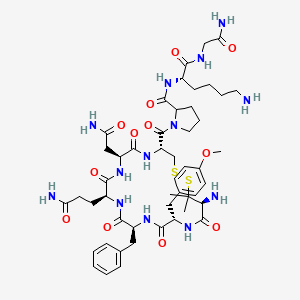
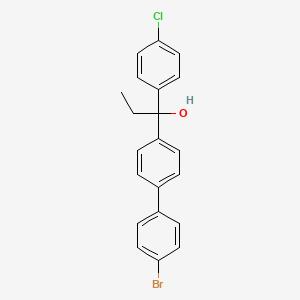
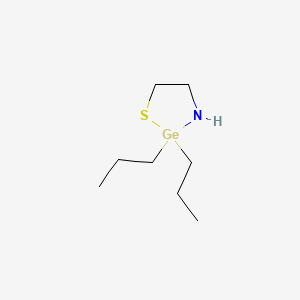

![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
